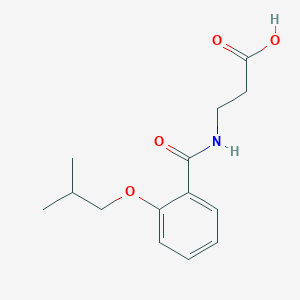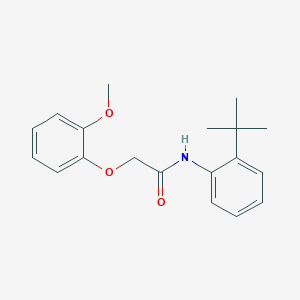
N-(2-isobutoxybenzoyl)-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isobutoxybenzoyl)-beta-alanine, also known as IBB-BA, is a compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of N-(2-isobutoxybenzoyl)-beta-alanine is not fully understood. However, it has been proposed that N-(2-isobutoxybenzoyl)-beta-alanine may act by binding to the active site of enzymes and inhibiting their activity. This hypothesis is supported by structural studies that have shown that N-(2-isobutoxybenzoyl)-beta-alanine can bind to the active site of protein tyrosine phosphatases and histone deacetylases.
Biochemical and Physiological Effects:
N-(2-isobutoxybenzoyl)-beta-alanine has been shown to have various biochemical and physiological effects. For example, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases. Furthermore, N-(2-isobutoxybenzoyl)-beta-alanine has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to have anti-inflammatory effects by inhibiting the activity of histone deacetylases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-isobutoxybenzoyl)-beta-alanine is that it has been shown to have high selectivity for its target enzymes, which reduces the risk of off-target effects. Furthermore, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to have good pharmacokinetic properties, making it a suitable candidate for drug development. However, one limitation of N-(2-isobutoxybenzoyl)-beta-alanine is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Orientations Futures
Several future directions for research on N-(2-isobutoxybenzoyl)-beta-alanine can be identified. For example, further studies are needed to elucidate the mechanism of action of N-(2-isobutoxybenzoyl)-beta-alanine and its potential side effects. In addition, studies are needed to investigate the efficacy of N-(2-isobutoxybenzoyl)-beta-alanine in animal models of various diseases. Furthermore, studies are needed to optimize the synthesis of N-(2-isobutoxybenzoyl)-beta-alanine and develop more efficient methods for its production. Finally, studies are needed to investigate the potential of N-(2-isobutoxybenzoyl)-beta-alanine as a drug candidate for the treatment of various diseases.
Méthodes De Synthèse
N-(2-isobutoxybenzoyl)-beta-alanine can be synthesized by reacting 2-isobutoxybenzoyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction yields N-(2-isobutoxybenzoyl)-beta-alanine along with triethylammonium chloride as a byproduct. This method has been reported to have a high yield and purity, making it a suitable approach for the synthesis of N-(2-isobutoxybenzoyl)-beta-alanine.
Applications De Recherche Scientifique
N-(2-isobutoxybenzoyl)-beta-alanine has been identified as a potential drug candidate due to its ability to modulate the activity of enzymes involved in various diseases. For example, N-(2-isobutoxybenzoyl)-beta-alanine has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth, differentiation, and apoptosis. Furthermore, N-(2-isobutoxybenzoyl)-beta-alanine has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in cancer and other diseases.
Propriétés
IUPAC Name |
3-[[2-(2-methylpropoxy)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)9-19-12-6-4-3-5-11(12)14(18)15-8-7-13(16)17/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTVJQCHFJFBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2-methylpropoxy)phenyl]carbonyl}-beta-alanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5787558.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5787574.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)


![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)
![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5787624.png)
![ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5787633.png)
![methyl 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5787636.png)